1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one
Description
1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one is an aryl propanone derivative featuring a ketone group, a 2-amino substituent, and a 3-difluoromethoxy group on the phenyl ring. The amino group at position 2 and the electron-withdrawing difluoromethoxy group at position 3 likely influence its physicochemical properties and biological interactions .
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
1-[2-amino-3-(difluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11F2NO2/c1-2-7(14)6-4-3-5-8(9(6)13)15-10(11)12/h3-5,10H,2,13H2,1H3 |
InChI Key |
SWVDEQKXSKYOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)OC(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(difluoromethoxy)benzaldehyde.
Amination: The benzaldehyde undergoes an amination reaction to introduce the amino group at the ortho position.
Formation of Propanone: The final step involves the formation of the propanone moiety through a series of reactions, including oxidation and substitution
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and difluoromethoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the difluoromethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Yield
Halogenated aryl propanones, such as 1-(3-fluorophenyl)propan-1-one and 1-(4-chlorophenyl)propan-1-one, exhibit moderate to good yields (60–73%) in coupling reactions, as shown in . The presence of electron-withdrawing groups (e.g., halogens) enhances electrophilicity, improving reaction efficiency. In contrast, 1-[2-(difluoromethoxy)phenyl]propan-1-one (), which lacks the amino group but retains the difluoromethoxy substituent, has a molecular weight of 200.18 g/mol and is synthetically accessible.
Table 1: Substituent Effects on Yields and Molecular Properties
*Calculated based on structural formula.
Physicochemical and Structural Considerations
- Amino Group Impact: The 2-amino group in the target compound may increase water solubility and enable protonation at physiological pH, facilitating interactions with biological targets (e.g., enzymes or DNA). This contrasts with 1-[2-(difluoromethoxy)phenyl]propan-1-one (), which lacks this basic site .
- Difluoromethoxy vs. Halogens : The difluoromethoxy group’s electron-withdrawing nature may enhance metabolic stability compared to halogens (e.g., Cl, Br), which are prone to dehalogenation. However, halogens improve lipophilicity, aiding membrane permeation .
Biological Activity
1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a propan-1-one moiety linked to a phenyl ring that includes an amino group and a difluoromethoxy substituent. The molecular formula is C10H12F2N2O, with a molecular weight of approximately 236.21 g/mol. The presence of fluorinated groups enhances its lipophilicity and membrane permeability, making it a candidate for various biological interactions.
The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The amino group can form hydrogen bonds, while the difluoromethoxy group participates in hydrophobic interactions. These characteristics enable the compound to modulate the activity of target proteins and influence various biochemical pathways.
Biological Applications
This compound has been investigated for several applications:
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes, potentially serving as a lead for developing anti-inflammatory agents .
- Pharmaceutical Intermediate : It is explored as an intermediate in synthesizing more complex pharmaceutical compounds.
- Therapeutic Potential : Research is ongoing to evaluate its efficacy in treating conditions such as inflammation and cancer.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Enzyme Inhibition Studies : A study demonstrated that compounds with similar structures exhibited varying degrees of inhibition against phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory responses. The IC50 values ranged significantly among different derivatives, indicating the potential for optimizing this compound's activity through structural modifications .
- Pharmacological Assessments : In vitro assays have shown that derivatives of this compound can modulate cellular pathways linked to inflammation and cell proliferation. For instance, certain analogs demonstrated low micromolar IC50 values, highlighting their potential as therapeutic agents .
Data Tables
The following tables summarize key findings from research studies on similar compounds:
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| Rolipram | -CH3 | 0.55 | PDE4 Inhibitor |
| Compound A | -CF2O | <10 | Anti-inflammatory |
| Compound B | -CF3 | >100 | Weak inhibitor |
Table 1: Summary of enzyme inhibition activities of related compounds.
| Study Reference | Biological Activity | Findings |
|---|---|---|
| PDE4 Inhibition | Identified structure-activity relationship | |
| Anticancer | Potential lead for cancer treatment |
Table 2: Overview of studies assessing biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
